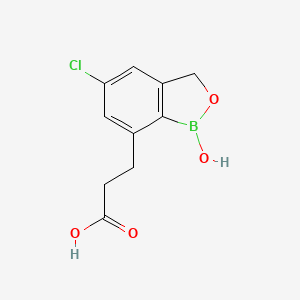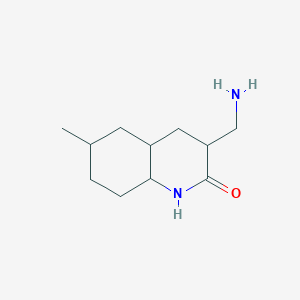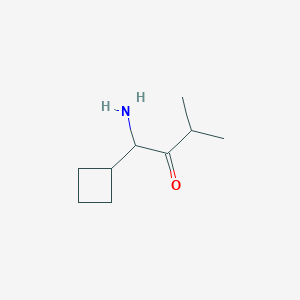
5-Amino-5-cyclopropylpent-1-yn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5-cyclopropylpent-1-yn-3-one is an organic compound with the molecular formula C8H11NO. It is a cyclopropyl derivative with an amino group and a triple bond, making it an interesting subject for chemical research and applications .
Métodos De Preparación
The synthesis of 5-Amino-5-cyclopropylpent-1-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Amino-5-cyclopropylpent-1-yn-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include catalysts, solvents like ethanol or water, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted derivatives and heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Amino-5-cyclopropylpent-1-yn-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mecanismo De Acción
The mechanism by which 5-Amino-5-cyclopropylpent-1-yn-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities .
Comparación Con Compuestos Similares
5-Amino-5-cyclopropylpent-1-yn-3-one can be compared with other similar compounds, such as:
5-Amino-1-pentyn-3-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Amino-5-methylpent-1-yn-3-one: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties and applications.
5-Amino-5-phenylpent-1-yn-3-one:
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-amino-5-cyclopropylpent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)5-8(9)6-3-4-6/h1,6,8H,3-5,9H2 |
Clave InChI |
YTUFMDVSVGHBER-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)CC(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)






![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)


![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)



